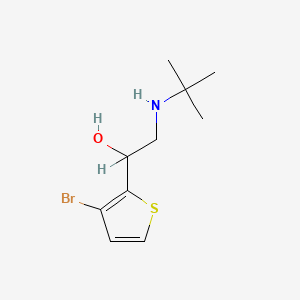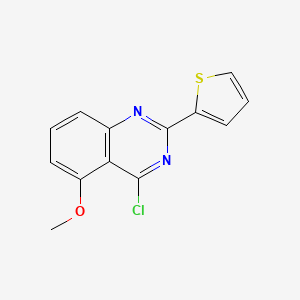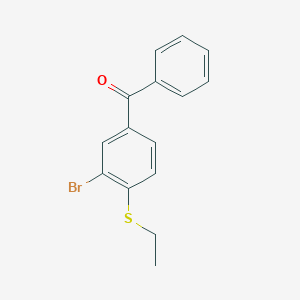
3-Bromo-4-(ethylthio)benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(ethylthio)benzophenone is an organic compound with the molecular formula C15H13BrOS It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and ethylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(ethylthio)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses a brominated benzene derivative and an ethylthio-substituted benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Friedel-Crafts acylation reaction, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(ethylthio)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohol derivatives of benzophenone.
Applications De Recherche Scientifique
3-Bromo-4-(ethylthio)benzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(ethylthio)benzophenone involves its interaction with various molecular targets. The bromine and ethylthio groups can participate in electrophilic and nucleophilic interactions, respectively. The carbonyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-(methylthio)benzophenone
- 3-Bromo-4-(phenylthio)benzophenone
- 4-(Ethylthio)benzophenone
Uniqueness
3-Bromo-4-(ethylthio)benzophenone is unique due to the presence of both bromine and ethylthio substituents, which confer distinct chemical properties
Propriétés
Formule moléculaire |
C15H13BrOS |
|---|---|
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
(3-bromo-4-ethylsulfanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H13BrOS/c1-2-18-14-9-8-12(10-13(14)16)15(17)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Clé InChI |
VRPRZZLVGQQANC-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


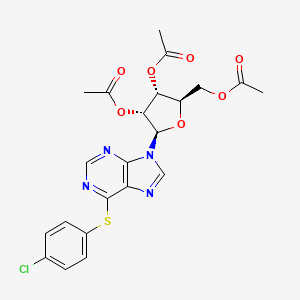


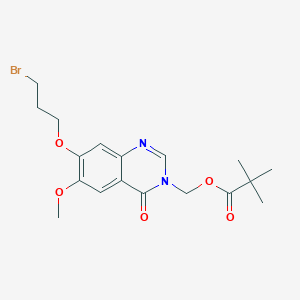
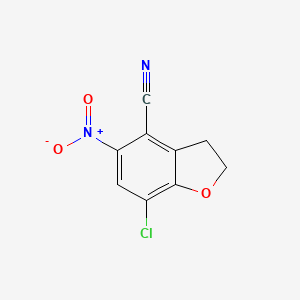
![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)
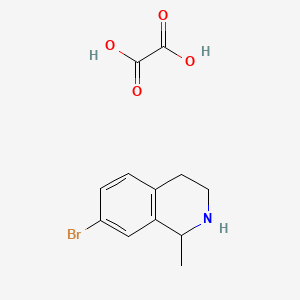

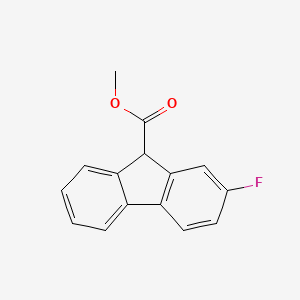
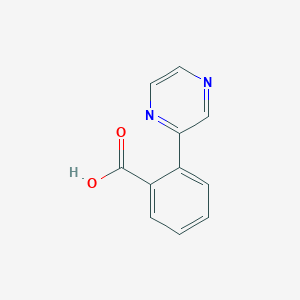
![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)

